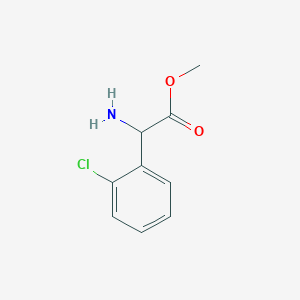

Methyl 2-amino-2-(2-chlorophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOZNRDJNWTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285352 | |

| Record name | Methyl α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-13-9 | |

| Record name | Methyl α-amino-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-2-(2-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical characteristics, methods of synthesis and resolution, and its role in the development of therapeutic agents.

Chemical Identity and Structure

This compound is a chiral compound featuring a 2-chlorophenyl group attached to an alpha-carbon, which is also bonded to an amino group and a methyl ester.[1] Its chemical structure is fundamental to its reactivity and its utility as a building block in organic synthesis. The presence of a chiral center means it can exist as two enantiomers, (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.[2]

The compound is often handled as its hydrochloride salt to enhance stability and solubility.[1] The protonation of the amino group in the salt form is a key structural feature.[1]

Physicochemical Properties

The physicochemical properties of this compound and its common forms are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions and drug formulation.

Table 1: General Physicochemical Properties

| Property | Value | Form | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | Free Base | [2][3] |

| Molecular Weight | 199.63 g/mol | Free Base | [2][4] |

| Appearance | White to Off-White Solid/Crystalline Powder | Solid | [2][3] |

| Melting Point | 155-158 °C | (S)-enantiomer | [2][3] |

| Boiling Point (Predicted) | 270.1 ± 25.0 °C at 760 mmHg | (S)-enantiomer | [2][3] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | (S)-enantiomer | [2][3] |

| pKa (Predicted) | 6.15 ± 0.10 | Free Base | [2][3] |

| logP (Computed) | 1.5 | (R)-enantiomer | [4] |

Table 2: Hydrochloride Salt Properties

| Property | Value | Form | Reference |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | Hydrochloride Salt | [1][5] |

| Molecular Weight | 236.09 g/mol | Hydrochloride Salt | [1][5][6] |

Table 3: Solubility Profile

| Solvent | Solubility | Form | Reference |

| Methanol | Slightly Soluble | (S)-enantiomer | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | (S)-enantiomer | [3] |

Experimental Protocols

Synthesis of Racemic this compound

A common method for synthesizing the racemic form of this compound involves the condensation of 2-chlorobenzaldehyde with glycine methyl ester hydrochloride.[2]

Protocol:

-

Combine 2-chlorobenzaldehyde and glycine methyl ester hydrochloride in a suitable reaction vessel.

-

Add a base, such as sodium hydroxide, to the mixture.

-

Heat the reaction mixture, typically between 50-80 °C, to facilitate the condensation reaction.[2]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude racemic product.

-

Purify the product, for example, by recrystallization, to obtain the desired racemic this compound.

Chiral Resolution using L-(+)-Tartaric Acid

The separation of the racemic mixture into its individual enantiomers is often achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1]

Protocol:

-

Dissolve the racemic this compound (1 mole) in a suitable solvent system, such as a mixture of acetone (960 ml) and methanol (790 ml).[7]

-

Prepare a solution of L-(+)-tartaric acid (0.9 to 1.4 molar equivalents) in methanol.[7]

-

Add the tartaric acid solution to the racemic ester solution, typically at a controlled temperature (e.g., 20 °C).[7]

-

Stir the mixture to induce the crystallization of one of the diastereomeric tartrate salts. The desired (S)-enantiomer salt often crystallizes selectively.[1]

-

Maintain the temperature and stirring for a sufficient period (e.g., 20 hours) to allow for complete crystallization.[7]

-

Isolate the crystallized diastereomeric salt by filtration.

-

To obtain the free base of the desired enantiomer, dissolve the salt in a suitable solvent (e.g., methylene chloride) and adjust the pH to liberate the free amine.[7]

-

Extract the enantiomerically pure ester and remove the solvent under vacuum.

Role in Drug Development and Biological Context

This compound, particularly the (S)-enantiomer, is a crucial intermediate in the synthesis of the antiplatelet drug Clopidogrel.[7] Clopidogrel functions by irreversibly inhibiting the P2Y12 subtype of ADP receptors on platelets, which is critical for preventing thrombotic events.[8] The biological activity is therefore associated with the final drug product derived from this intermediate.

Research also suggests that compounds structurally similar to this compound may possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]

Visualizations

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

Caption: Workflow for Synthesis and Chiral Resolution.

General Application in API Synthesis and Mechanism of Action

This diagram shows the role of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API) like Clopidogrel and the general mechanism of action of the final product.

Caption: Role as Intermediate and API Mechanism of Action.

References

- 1. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 2. scribd.com [scribd.com]

- 3. brainly.in [brainly.in]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. ukessays.com [ukessays.com]

- 7. This compound hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate | TargetMol [targetmol.com]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Methyl 2-amino-2-(2-chlorophenyl)acetate

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key analytical data for Methyl 2-amino-2-(2-chlorophenyl)acetate, a significant chiral compound with applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound is a chiral amino acid ester. Its structure consists of a central alpha-carbon bonded to an amino group, a methyl ester group, a hydrogen atom, and a 2-chlorophenyl group. The presence of the chiral center at the alpha-carbon gives rise to two enantiomers: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate and (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate. The molecule is often utilized in its hydrochloride or tartrate salt form to enhance its stability and solubility.

The molecular formula for the free base is C₉H₁₀ClNO₂, with a molecular weight of approximately 199.63 g/mol .[1] The hydrochloride salt has the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.09 g/mol .[2][3]

Table 1: General Properties of this compound

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 199.63 g/mol [1] | 236.09 g/mol [2][3] |

| IUPAC Name | This compound | This compound;hydrochloride[2] |

| Appearance | Pale yellow to yellow liquid | Solid |

| Melting Point | Not specified | 155-158 °C |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity, with the (S)-enantiomer being of particular interest in the synthesis of pharmaceuticals. The absolute configuration of the chiral center is determined by the spatial arrangement of the four different substituents around the alpha-carbon.

Diagram 1: Molecular Structure of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate

Caption: General structure of this compound.

Quantitative Structural Data

X-ray diffraction studies on the hydrochloride salt of the (S)-enantiomer have provided precise measurements of its molecular geometry.

Table 2: Selected Bond Lengths and Torsional Angles for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

| Parameter | Value |

| C2–N Bond Length | 1.47 Å |

| C=O Bond Length | 1.21 Å |

| Dihedral Angle (Chlorophenyl ring and ester group) | 112.5° |

These data are for the (S)-hydrochloride salt as reported in the literature.[3]

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the esterification of 2-amino-2-(2-chlorophenyl)acetic acid.

Protocol:

-

Suspend 2-amino-2-(2-chlorophenyl)acetic acid in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Resolution of Enantiomers

The separation of the (R) and (S) enantiomers can be achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[4]

Protocol:

-

Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of acetone and methanol).

-

Add a solution of L-(+)-tartaric acid in the same solvent system.

-

Stir the mixture at a controlled temperature to allow for the selective crystallization of the (S)-enantiomer as a tartrate salt.

-

Isolate the crystals by filtration.

-

The free base of the (S)-enantiomer can be liberated by treatment with a base, followed by extraction.[5]

Diagram 2: Experimental Workflow for Synthesis and Resolution

Caption: Workflow for the synthesis and resolution of enantiomers.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(NH₂) | 4.5 - 5.0 | Singlet or Doublet |

| Aromatic-H | 7.2 - 7.6 | Multiplet |

| -OCH₃ | ~3.7 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| Aromatic-C | 125 - 140 |

| C-Cl (Aromatic) | 130 - 135 |

| -CH(NH₂) | 55 - 65 |

| -OCH₃ | ~52 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Data (Predicted)

In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z (for C₉H₁₀ClNO₂) |

| [M+H]⁺ | 200.0473 |

| [M+Na]⁺ | 222.0292 |

Fragmentation patterns in techniques like electron ionization (EI) would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the aromatic ring.

References

- 1. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]

- 4. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 5. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic and Spectrometric Profiling of Methyl 2-amino-2-(2-chlorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound Methyl 2-amino-2-(2-chlorophenyl)acetate. This pivotal intermediate in pharmaceutical synthesis, particularly as a precursor for clopidogrel, demands thorough characterization for quality control and regulatory purposes. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀ClNO₂

-

Molecular Weight: 199.63 g/mol

-

CAS Number: 141109-16-2 (for the (R)-enantiomer), 141109-14-0 (for the (S)-enantiomer)

Spectroscopic Data

Precise experimental spectroscopic data for this compound is not widely published in consolidated form. The following tables are constructed based on typical chemical shift and absorption ranges for the functional groups present in the molecule, supplemented by data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.5 - 4.7 | Singlet | 1H | Methine proton (α-CH) |

| ~ 3.7 | Singlet | 3H | Methyl ester protons (OCH₃) |

| ~ 2.0 - 3.0 (broad) | Singlet | 2H | Amine protons (NH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | Carbonyl carbon (C=O) |

| ~ 135 - 140 | Aromatic carbon (C-Cl) |

| ~ 125 - 130 | Aromatic carbons (CH) |

| ~ 55 - 60 | Methine carbon (α-CH) |

| ~ 52 - 55 | Methyl ester carbon (OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 3400 | Medium, Sharp | N-H stretch (amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| 1000 - 1300 | Strong | C-O stretch (ester) |

| 750 - 800 | Strong | C-Cl stretch (aromatic) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 199/201 | [M]⁺ Molecular ion (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 140/142 | [M - COOCH₃]⁺ |

| 113/115 | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to CAS Number 141109-13-9: Methyl 2-amino-2-(2-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate, identified by CAS number 141109-13-9, is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Clopidogrel. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and potential hazards associated with this compound and its hydrochloride salt, DL-Chlorophenylglycine methyl ester hydrochloride.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of a chiral center at the alpha-carbon results in two enantiomeric forms, (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. The hydrochloride salt is also commonly used in synthesis.

| Property | Value | References |

| CAS Number | 141109-13-9 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 2-amino-2-(o-chlorophenyl)glycinate, DL-2-Chlorophenylglycine methyl ester | [3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 155-158°C | [2] |

| Boiling Point (Predicted) | 270.1 ± 25.0°C at 760 mmHg | [2] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [2] |

| Solubility | Sparingly soluble in water | [4] |

| SMILES | COC(=O)C(C1=CC=CC=C1Cl)N | [2] |

| InChI | InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | [2] |

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 141109-13-9 (for the hydrochloride) | [5][6] |

| IUPAC Name | This compound;hydrochloride | [7] |

| Synonyms | DL-Chlorophenylglycine methyl ester hydrochloride | [5][8] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [6] |

| Molecular Weight | 236.09 g/mol | [7] |

Table 2: Properties of DL-Chlorophenylglycine methyl ester hydrochloride

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the Strecker synthesis followed by esterification.

Protocol:

-

Reaction of 2-chlorobenzaldehyde: 2-chlorobenzaldehyde is reacted with ammonium hydrogencarbonate and sodium cyanide in a mixture of methanol and water. The reaction is typically stirred at an elevated temperature (e.g., 65-70°C) for several hours.[9]

-

Hydrolysis: The resulting aminonitrile is then hydrolyzed under basic conditions (e.g., using a sodium hydroxide solution) at an elevated temperature to yield 2-chlorophenylglycine.[9]

-

Esterification: The 2-chlorophenylglycine is then esterified to the methyl ester. A common method involves reacting the amino acid with methanol in the presence of an acid catalyst such as thionyl chloride or trimethylchlorosilane at room temperature.[10][11] The reaction mixture is stirred until the reaction is complete, and the product is then isolated.

Caption: General workflow for the synthesis of racemic this compound.

Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is crucial for its use in chiral drug synthesis. This is often achieved by classical resolution using a chiral resolving agent.

Protocol using L-(+)-Tartaric Acid:

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent such as acetone. A solution of L-(+)-tartaric acid in a solvent like methanol is added.[8]

-

Diastereomeric Crystallization: The mixture is maintained at a controlled temperature (e.g., 20-30°C) to allow for the selective crystallization of one of the diastereomeric tartrate salts, which have different solubilities.[8][12] The desired (S)-enantiomer salt typically crystallizes out.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Base: The isolated salt is then treated with a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the free (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, which can then be extracted with an organic solvent.[13]

Role in Pharmaceutical Synthesis

The primary utility of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate is as a precursor for the synthesis of Clopidogrel.

Caption: Use of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate as a key intermediate in the synthesis of Clopidogrel.

Hazards and Safety Information

Based on available Material Safety Data Sheets (MSDS), this compound and its hydrochloride salt present several potential hazards.[7]

Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed.[7]

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4][5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

First Aid:

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[14]

-

If on Skin: Wash with plenty of soap and water.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]

-

Environmental Hazards:

This compound may be toxic to aquatic life with long-lasting effects. Avoid release to the environment.[15][16]

Conclusion

This compound (CAS 141109-13-9) is a fundamentally important chiral intermediate in pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and professionals in the field of drug development. While its direct biological activity is not its primary feature, its structural role enables the synthesis of potent therapeutic agents. Adherence to strict safety protocols is imperative when handling this compound due to its potential health and environmental hazards.

References

- 1. Buy this compound | 141109-13-9 [smolecule.com]

- 2. CAS#:141109-13-9 | DL-Chlorophenylglycine methyl ester hydrochloride | Chemsrc [chemsrc.com]

- 3. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 9. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]

- 13. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 14. fishersci.com [fishersci.com]

- 15. Page loading... [guidechem.com]

- 16. (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt|141109-15-1|MSDS [dcchemicals.com]

Navigating the Therapeutic Potential of Methyl 2-amino-2-(2-chlorophenyl)acetate Derivatives: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the potential biological activities of derivatives of Methyl 2-amino-2-(2-chlorophenyl)acetate. Direct and extensive research on a wide range of biological activities for this specific class of derivatives is limited in publicly available literature. Therefore, this guide draws upon data and methodologies from studies on structurally related compounds to project the potential therapeutic avenues and experimental considerations for researchers, scientists, and drug development professionals.

Introduction to the Core Scaffold

This compound is a chiral α-amino acid ester. Its structure, featuring a 2-chlorophenyl group, an amino group, and a methyl ester, makes it a valuable chiral building block in synthetic organic and medicinal chemistry. Notably, it is a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. The presence of the chlorophenyl moiety is known to enhance interactions with biological targets. While the biological profile of the parent compound is not extensively detailed, its derivatives are hypothesized to possess a range of pharmacological activities.

Potential Biological Activities

Based on the biological activities of structurally analogous compounds, derivatives of this compound are promising candidates for exhibiting a spectrum of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Antimicrobial Activity

Derivatives of amino acids and compounds containing a chlorophenyl group have demonstrated notable antimicrobial and antifungal activities. The introduction of various heterocyclic or aromatic moieties to the core structure could lead to compounds with significant efficacy against a range of microbial pathogens.

Anticancer Activity

The 2-chlorophenyl group is a feature in some compounds investigated for their antitumor properties. Modifications of the amino and ester groups of the parent compound could yield derivatives with cytotoxic activity against various cancer cell lines.

Anti-inflammatory and Analgesic Activity

Amino acid esters and their derivatives have been explored for their anti-inflammatory and analgesic potential. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are key in the inflammatory cascade.

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound derivatives, providing a comparative reference for potential activity.

| Compound Class | Specific Derivative/Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., IC50, MIC) | Reference |

| N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols | 4-CPA-OH | Antibacterial | S. aureus | Zone of Inhibition: 18 mm | [1] |

| 4-CPP-OH | Antibacterial | E. coli | Zone of Inhibition: 16 mm | [1] | |

| 4-CPM-OH | Antibacterial | K. aerogenes | Zone of Inhibition: 19 mm | [1] | |

| Various | Antifungal | A. flavus, C. albicans | Moderate Activity | [1] | |

| 2-(amino-methyl)acrylophenones | 2-(4-methyl-1-piperazinylmethyl)acrylophenone | Tubulin Polymerization Inhibition | Turbidimetric assay | ID50: 1.5 X 10⁻⁵ to 5 X 10⁻⁵ mol/l | [2] |

| Various | Antifungal | C. albicans, P. notatum, A. versicolor | Growth Inhibition | [2] | |

| 2-phenylacrylonitrile derivatives | Compound 1g2a | Anticancer | HCT116 cells | IC50 = 5.9 nM | [3] |

| Compound 1g2a | Anticancer | BEL-7402 cells | IC50 = 7.8 nM | [3] | |

| Phenothiazine Derivatives | Various | Anticancer | Multiple human tumor cell lines | IC50 values determined by MTS assay | [4] |

| Hydroxylated Biphenyl Compounds | Compound 11 | Anticancer | Melanoma cells | IC50 = 1.7 ± 0.5 μM | [5] |

| Compound 12 | Anticancer | Melanoma cells | IC50 = 2.0 ± 0.7 μM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound derivatives, based on established protocols for similar compounds.

General Synthesis of N-Acyl Derivatives

A common synthetic route to prepare derivatives involves the acylation of the primary amino group of this compound.

Protocol:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add the desired acylating agent (e.g., acid chloride, anhydride) (1.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Protocol:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a common in vivo model to screen for peripheral analgesic activity.

Protocol:

-

Use adult Swiss albino mice, fasted overnight with free access to water.

-

Administer the test compound orally or intraperitoneally at different doses.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Immediately after the injection, count the number of writhes for each mouse over a 20-minute period.

-

A control group receives the vehicle, and a positive control group receives a standard analgesic drug (e.g., aspirin).

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Use Wistar rats, fasted overnight.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations: Workflows and Pathways

General Synthetic and Screening Workflow

Caption: General workflow for synthesis and biological screening of derivatives.

Cyclooxygenase (COX) Pathway in Inflammation

Caption: Simplified COX pathway and potential inhibition by derivatives.

Logical Flow for Hit-to-Lead Identification

Caption: Logical progression from initial screening to lead candidate selection.

Conclusion

While comprehensive biological activity data for a wide array of this compound derivatives is not yet prevalent in the scientific literature, the structural characteristics of this core scaffold suggest a high potential for the development of novel therapeutic agents. The information and protocols provided in this guide, drawn from research on analogous compounds, offer a solid foundation for initiating research programs aimed at synthesizing and evaluating these derivatives for antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Further investigation into the structure-activity relationships of this specific class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Parameters of Methyl 2-amino-2-(2-chlorophenyl)acetate Formation

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the methodologies used to determine the thermodynamic parameters for the formation of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals like clopidogrel. Due to the limited availability of specific experimental thermodynamic data for this compound in public literature, this document focuses on the established experimental protocols and theoretical calculations required to obtain these values. Illustrative data is provided for context.

Introduction to Thermodynamic Parameters in Drug Synthesis

The thermodynamic parameters of a chemical reaction—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are fundamental to understanding and optimizing the synthesis of pharmaceutical intermediates. These parameters provide critical insights into the feasibility, spontaneity, and energy requirements of a reaction.

-

Enthalpy of Formation (ΔHf°): Represents the heat absorbed or released when one mole of a compound is formed from its constituent elements in their standard states. It indicates whether the formation is exothermic (heat is released, negative ΔH) or endothermic (heat is absorbed, positive ΔH).

-

Entropy of Formation (ΔSf°): Measures the change in disorder or randomness when a compound is formed from its elements.

-

Gibbs Free Energy of Formation (ΔGf°): The ultimate indicator of a reaction's spontaneity at constant temperature and pressure. A negative ΔGf° indicates a spontaneous formation process. It is defined by the equation: ΔG = ΔH - TΔS .

A thorough understanding of these parameters is crucial for process scale-up, safety assessments, and ensuring the economic viability of drug manufacturing processes.

Synthesis of this compound

The primary route for the formation of this compound is the esterification of the corresponding amino acid, 2-amino-2-(2-chlorophenyl)acetic acid. As this process results in a racemic mixture, a resolution step is often required to isolate the desired stereoisomer, which is critical for its use as a pharmaceutical intermediate.

Figure 1: General synthesis pathway for this compound.

Experimental Determination of Thermodynamic Parameters

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using bomb calorimetry .[1][2]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final equilibrium temperature is recorded.

-

Calculation: The heat of combustion is calculated using the temperature change (ΔT), the heat capacity of the calorimeter system (Ccal), and the moles of the sample (n).

-

qrxn = -Ccal * ΔT

-

ΔHc° = qrxn / n

-

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

C₉H₁₀ClNO₂(s) + O₂(g) → 9CO₂(g) + 5H₂O(l) + HCl(g) + ½N₂(g)

ΔHc° = [9 * ΔHf°(CO₂) + 5 * ΔHf°(H₂O) + ΔHf°(HCl)] - [ΔHf°(C₉H₁₀ClNO₂)]

Figure 2: Experimental workflow for determining enthalpy of formation via bomb calorimetry.

Entropy (S° and ΔSf°)

The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[3] This provides a baseline for determining the absolute entropy (S°) of a substance at a given temperature (e.g., 298.15 K) by measuring its heat capacity (Cp) as a function of temperature.

Experimental Protocol: Heat Capacity Calorimetry

-

Low-Temperature Calorimetry: The heat capacity (Cp) of the solid compound is measured from a very low temperature (approaching 0 K) up to its melting point.

-

Enthalpy of Fusion: The enthalpy of fusion (ΔHfus) is measured at the melting point using a technique like Differential Scanning Calorimetry (DSC).

-

Liquid Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

Calculation of Absolute Entropy (S°): The absolute entropy at a standard temperature (T) is calculated by integrating Cp/T with respect to temperature and accounting for the entropy of any phase transitions.

S°(T) = ∫₀Tfus (Cp,solid/T) dT + (ΔHfus/Tfus) + ∫TfusT (Cp,liquid/T) dT

-

Entropy of Formation (ΔSf°): Once the absolute entropy of the compound is known, the standard entropy of formation is calculated using the "products minus reactants" rule, with the known absolute entropies of the constituent elements in their standard states (C, H₂, Cl₂, N₂, O₂).[3]

ΔSf° = S°(Compound) - [Σ S°(Elements)]

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation can be calculated directly once the enthalpy and entropy of formation have been experimentally determined.[4][5]

Calculation Protocol:

-

Obtain ΔHf°: Determine the standard enthalpy of formation using the calorimetric methods described in section 3.1.

-

Obtain ΔSf°: Determine the standard entropy of formation as outlined in section 3.2.

-

Calculate ΔGf°: Apply the Gibbs free energy equation at a standard temperature (T = 298.15 K).

ΔGf° = ΔHf° - TΔSf°

This relationship highlights how enthalpy and entropy contributions determine the overall spontaneity of the compound's formation.

Figure 3: Logical relationship between thermodynamic parameters for calculating Gibbs free energy.

Data Presentation

The following tables summarize the illustrative thermodynamic parameters for the formation of this compound. Note: These values are hypothetical and serve as a template for organizing experimentally determined data.

Table 1: Illustrative Thermodynamic Parameters of Formation at 298.15 K

| Parameter | Symbol | Hypothetical Value | Units |

| Enthalpy of Formation | ΔHf° | -450.5 | kJ/mol |

| Entropy of Formation | ΔSf° | -850.2 | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔGf° | -197.1 | kJ/mol |

Table 2: Standard Molar Entropies (S°) of Reactants for ΔSf° Calculation

| Element | Standard State | S° at 298.15 K [J/(mol·K)] |

| Carbon | C (graphite) | 5.7 |

| Hydrogen | H₂(g) | 130.7 |

| Chlorine | Cl₂(g) | 223.1 |

| Nitrogen | N₂(g) | 191.6 |

| Oxygen | O₂(g) | 205.2 |

Conclusion

This technical guide outlines the essential experimental and computational frameworks for determining the thermodynamic parameters of this compound formation. While specific published data is scarce, the protocols detailed herein—primarily involving bomb calorimetry for enthalpy and heat capacity measurements for entropy—provide a clear pathway for researchers to obtain these critical values. The resulting data on ΔHf°, ΔSf°, and ΔGf° are indispensable for the rational design, optimization, and safe scale-up of synthetic processes in pharmaceutical development.

References

In-depth Quantum Chemical Analysis of Methyl 2-amino-2-(2-chlorophenyl)acetate: A Technical Guide

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate is a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylglycine, it serves as a chiral building block in the synthesis of various pharmaceutical compounds. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for designing novel therapeutics and optimizing synthetic pathways. Quantum chemical computations offer a powerful lens through which to investigate these molecular characteristics at the atomic level, providing insights that complement and guide experimental research.

This technical guide provides a comprehensive overview of the quantum chemical computations performed on this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecule's fundamental properties. This document will detail the computational methodologies employed, present key quantitative data in a structured format, and visualize the logical workflow of the computational analysis.

Computational Methodology

The quantum chemical computations summarized herein are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Software: Gaussian suite of programs is a commonly used software package for such calculations.

Theoretical Level: A popular and effective combination of theory and basis set for molecules of this nature is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometric, vibrational, and electronic properties.

Computational Protocol:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity, and the Molecular Electrostatic Potential (MEP) map, which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.

The logical workflow for these computational studies can be visualized as follows:

Data Presentation

Table 1: Optimized Geometrical Parameters (Selected)

This table would contain the key bond lengths, bond angles, and dihedral angles of the molecule's optimized structure. These parameters define the three-dimensional shape and conformation of the molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(aryl) | Cl | - | - | Value |

| Bond Length | C(alpha) | N | - | - | Value |

| Bond Length | C(carbonyl) | O(carbonyl) | - | - | Value |

| Bond Angle | C(aryl) | C(alpha) | N | - | Value |

| Dihedral Angle | C(aryl) | C(alpha) | C(carbonyl) | O(ester) | Value |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

This table would list the most significant calculated vibrational frequencies and their corresponding assignments, which can be compared with experimental FT-IR and Raman spectra for structural validation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Value | Value | N-H stretch |

| Value | Value | C=O stretch (ester) |

| Value | Value | C-Cl stretch |

| Value | Value | Phenyl ring C-C stretch |

| Value | Value | C-N stretch |

Table 3: Electronic Properties

This table summarizes key electronic properties derived from the calculations, which are essential for understanding the molecule's chemical reactivity and kinetic stability.

| Property | Value (eV) |

| Energy of HOMO | Value |

| Energy of LUMO | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Visualization of Molecular Properties

Quantum chemical calculations allow for the visualization of various molecular properties that are critical for understanding reactivity and intermolecular interactions.

Molecular Orbitals (HOMO and LUMO):

The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Map:

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It provides a visual guide to the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Conclusion

Quantum chemical computations provide an indispensable toolkit for the in-depth analysis of molecules like this compound. By employing methods such as Density Functional Theory, researchers can obtain detailed insights into the structural, vibrational, and electronic properties that govern its behavior. The data and visualizations generated from these computations are invaluable for guiding rational drug design, understanding reaction mechanisms, and interpreting experimental spectroscopic data. While a comprehensive, published computational study on this specific molecule is not yet available, the methodologies and expected outcomes outlined in this guide provide a solid framework for future computational investigations, which will undoubtedly contribute to the advancement of pharmaceutical sciences.

A Technical Guide to the Chiral Resolution of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the chiral resolution of racemic Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals. The primary focus of this document is on the widely utilized method of diastereomeric salt crystallization, with detailed experimental protocols and quantitative data to support researchers in applying these techniques.

Introduction to Chiral Resolution

Chiral resolution is a critical process in stereochemistry for separating a racemic mixture into its individual enantiomers.[1] This is particularly important in the pharmaceutical industry, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization.[1]

Diastereomeric Salt Resolution using Tartaric Acid

A highly effective method for the resolution of racemic this compound is through the formation of diastereomeric salts with (+)-tartaric acid. This process leverages the differential solubility of the resulting diastereomeric tartrate salts to achieve separation.

Experimental Protocol

The following protocol is based on a patented method demonstrating high efficiency.[3]

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol

-

Acetone

-

Methylene chloride

-

Sodium carbonate solution (e.g., 10% w/v)

Procedure:

-

Dissolution of Resolving Agent: A solution of (+)-tartaric acid is prepared in methanol and cooled to approximately 20°C.

-

Dissolution of Racemic Mixture: The racemic this compound is dissolved in acetone.

-

Formation of Diastereomeric Salt: The acetone solution of the racemic ester is added to the cooled methanolic solution of (+)-tartaric acid. The reaction is maintained at 20°C for about 30 minutes, during which time crystallization of the desired diastereomeric salt begins, and the mixture becomes a thick slurry.[3]

-

Maturation: The temperature of the slurry is raised to around 30°C and maintained with stirring for approximately 20 hours to ensure complete crystallization.[3]

-

Isolation of the Diastereomeric Salt: The crystallized (+)-tartrate salt of the desired enantiomer is isolated by filtration and washed.

-

Liberation of the Free Enantiomer: The isolated diastereomeric salt is dissolved in a suitable solvent like methylene chloride and cooled to 10°C.[3] An aqueous solution of a base, such as sodium carbonate, is then added to neutralize the tartaric acid and liberate the free amino ester. The organic layer containing the enantiomerically enriched product is then separated, washed, and the solvent is removed to yield the final product. A similar process of liberating the free enantiomer using sodium hydroxide followed by extraction has also been described.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from various examples of the diastereomeric salt resolution process described in the patent literature.[3]

| Example | Moles of Racemic Ester | Moles of (+)-Tartaric Acid | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield of Diastereomeric Salt (%) |

| 1 | 1 | 0.9 | Methanol/Acetone (4:5) | 20 | 0.5 | >86% |

| 2 | 1 | 0.95 | Methanol/Acetone (4:5) | 20 -> 30 | 20 | Not specified |

| 3 | 1 | 1.4 | Methanol/Acetone (4:5) | 20 | 0.5 | Not specified |

Alternative Resolution Strategies

While diastereomeric salt crystallization is a robust method, other techniques for chiral resolution exist and may be applicable.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to resolve racemic mixtures.[5] In EKR, an enzyme selectively catalyzes a reaction of one enantiomer, leaving the other enantiomer unreacted.[5] This method can offer high enantiomeric excess and is often performed under mild reaction conditions. Lipases are a common class of enzymes used for the resolution of various esters through hydrolysis or transesterification.[5][6] While specific examples for this compound are not detailed in the provided search results, the general applicability of EKR to similar molecules suggests it as a potential area for research and development.[7][8]

Chiral Chromatography

Chiral chromatography is another effective method for separating enantiomers.[9] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. While often used for analytical purposes, preparative chiral chromatography can be employed for the purification of enantiomers on a larger scale.

Visualized Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

Caption: Conceptual illustration of the formation of separable diastereomers from a racemic mixture and a chiral resolving agent.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]

- 8. "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine " by Hua Zhao, Robert G. Luo et al. [digitalcommons.njit.edu]

- 9. Enantiomers and Their Resolution [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate from 2-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent clopidogrel.[1] Its synthesis from 2-chlorobenzaldehyde is a critical process in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of racemic this compound, a versatile building block for further chemical modifications.[2] The primary synthetic route discussed is the Strecker synthesis, a reliable method for the preparation of α-amino acids from aldehydes.[3] An alternative one-pot synthesis is also presented.

Synthetic Pathways

The synthesis of this compound from 2-chlorobenzaldehyde can be primarily achieved through two main routes:

-

Two-Step Strecker Synthesis: This classic approach involves the formation of an α-aminonitrile from 2-chlorobenzaldehyde, followed by hydrolysis to the corresponding amino acid, 2-amino-2-(2-chlorophenyl)acetic acid. Subsequent esterification yields the desired methyl ester.[3]

-

One-Pot Synthesis: A more direct approach involves the condensation reaction between 2-chlorobenzaldehyde and glycine methyl ester hydrochloride in the presence of a base.[2]

This document will focus on providing a detailed protocol for the more thoroughly documented two-step Strecker synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Strecker Reaction

This protocol is divided into two main stages: the synthesis of 2-amino-2-(2-chlorophenyl)acetic acid and its subsequent esterification.

Step 1: Synthesis of 2-amino-2-(2-chlorophenyl)acetic acid

This step is a modification of the classic Strecker synthesis, utilizing ammonium hydrogencarbonate and sodium cyanide.

Materials:

-

2-Chlorobenzaldehyde

-

Ammonium hydrogencarbonate (NH₄HCO₃)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

45% Sodium hydroxide (NaOH) solution

-

Activated carbon

-

50% Sulfuric acid (H₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 23.7 g of ammonium hydrogencarbonate and 14.7 g of sodium cyanide in a mixture of 500 mL of methanol and 500 mL of water.[4]

-

To this solution, add 2-chlorobenzaldehyde.

-

Stir the mixture at 65-70°C for 5 hours.[4]

-

Concentrate the solution under reduced pressure.

-

Transfer the concentrated mixture to an autoclave and add 45% NaOH solution.

-

Reflux the mixture at 120°C for 4 hours.[4]

-

After cooling, add 2 g of activated carbon and stir for 10 minutes.[4]

-

Filter the mixture to remove the activated carbon.

-

Adjust the pH of the filtrate to 7-8 with 50% H₂SO₄ to precipitate the 2-amino-2-(2-chlorophenyl)acetic acid.[4]

-

Filter the precipitate, wash with cold water, and dry to obtain the crude amino acid.

Step 2: Esterification of 2-amino-2-(2-chlorophenyl)acetic acid

This step converts the synthesized amino acid into its methyl ester.

Materials:

-

2-amino-2-(2-chlorophenyl)acetic acid (from Step 1)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Liquor ammonia

Procedure:

-

Suspend 100 kg of alpha-amino (2-chlorophenyl) acetic acid in 100 L of methanol and cool the mixture to 0-5°C.[5]

-

Slowly add 98 kg of thionyl chloride over 2 hours, maintaining the temperature at 0-5°C.[5]

-

Gradually heat the reaction mass to 50-55°C and maintain for 6 hours.[5]

-

Distill off the excess thionyl chloride and methanol under reduced pressure.[5]

-

To the residue, add 450 L of water and stir for 1 hour.[5]

-

Wash the aqueous solution with toluene to remove impurities.[5]

-

Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia to precipitate the product.[5]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers and distill the solvent under reduced pressure to obtain the oily residue of this compound.[5]

Data Presentation

Table 1: Summary of Quantitative Data for the Two-Step Synthesis

| Parameter | Step 1: Amino Acid Synthesis | Step 2: Esterification |

| Starting Material | 2-Chlorobenzaldehyde | 2-amino-2-(2-chlorophenyl)acetic acid |

| Reagents | NH₄HCO₃, NaCN, NaOH, H₂SO₄ | SOCl₂, Methanol, Ammonia |

| Solvents | Methanol, Water | Methanol, Toluene |

| Reaction Temperature | 65-70°C, then 120°C | 0-5°C, then 50-55°C |

| Reaction Time | 5 hours, then 4 hours | 2 hours (addition), 6 hours (reaction) |

| Reported Yield | - | ~95% (as oily residue)[5] |

| Product Purity | - | - |

Note: Yields can vary based on reaction scale and purification efficiency.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Resolution of Racemic Mixture

The described synthesis produces a racemic mixture of (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. For pharmaceutical applications, separation of these enantiomers is often necessary. This can be achieved by forming diastereomeric salts using a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.[1][2] One reported method involves dissolving the racemic ester in acetone and adding it to a solution of (+)-tartaric acid in methanol, leading to the crystallization of the desired diastereomeric salt with yields around 45.79%.[1] Another process claims yields of 86% and above for the tartrate salt.[1]

References

- 1. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 2. Buy this compound | 141109-13-9 [smolecule.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Esterification of 2-Amino-2-(2-chlorophenyl)acetic Acid to its Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(2-chlorophenyl)acetic acid and its methyl ester are important intermediates in the synthesis of various pharmaceutical compounds, including antiplatelet agents like Clopidogrel.[1][2] The esterification of the carboxylic acid group is a fundamental step in modifying the parent compound for subsequent reactions. This document provides detailed protocols for the synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate, primarily through acid-catalyzed esterification, and summarizes its key physicochemical properties. The compound exists in two enantiomeric forms, (R) and (S), due to a chiral center.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the resulting methyl ester.

| Property | 2-Amino-2-(2-chlorophenyl)acetic Acid | This compound | This compound hydrochloride |

| Molecular Formula | C₈H₈ClNO₂ | C₉H₁₀ClNO₂ | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 185.61 g/mol | 199.63 g/mol [3][4] | 236.09 g/mol [5][6] |

| Appearance | White to Off-White Solid | Pale yellow to yellow liquid or crystalline powder[3] | Almost white crystalline powder[7] |

| Melting Point | Not specified | 155-158°C | Not specified |

| Boiling Point | Not specified | 270.1±25.0 °C (Predicted) | Not specified |

| Density | Not specified | 1.258 ± 0.06 g/cm³[3] | Not specified |

| Solubility | Not specified | Slightly soluble in DMSO and Methanol[3] | Soluble in methanol[7] |

| pKa | Not specified | 6.15±0.10 (Predicted) | Not specified |

Experimental Protocols

Two primary methods for the esterification of 2-amino-2-(2-chlorophenyl)acetic acid are detailed below. The choice of method may depend on the desired scale, available reagents, and required purity of the final product.

Method 1: Esterification using Thionyl Chloride in Methanol

This method is suitable for large-scale synthesis and offers high conversion rates. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, driving the esterification reaction forward.

Materials:

-

2-Amino-2-(2-chlorophenyl)acetic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Water (H₂O)

-

Toluene

-

Ammonia solution (liquor ammonia)

-

Ethyl acetate

Procedure: [8]

-

In a suitable reaction vessel, suspend 2-amino-2-(2-chlorophenyl)acetic acid (100 kgs) in methanol (100 L).

-

Cool the mixture to 0-5°C with constant stirring.

-

Slowly add thionyl chloride (98 kgs) to the suspension over a period of 2 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, slowly heat the reaction mixture to 50-55°C and maintain this temperature for 6 hours.

-

Distill off the excess thionyl chloride and methanol under reduced pressure.

-

To the resulting residue, add water (450 L) and stir for 1 hour.

-

Wash the aqueous solution with toluene to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to 7.0-7.5 with ammonia solution to precipitate the free base of the methyl ester.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

The organic layer containing the product can be dried and the solvent evaporated to yield this compound as an oily residue.[8] For further purification, the product can be converted to its hydrochloride salt and crystallized.

Method 2: Esterification using Hydrochloric Acid in Methanol

This is a classic and straightforward method for synthesizing amino acid methyl esters. The reaction is typically carried out at reflux temperatures.

Materials:

-

2-Amino-2-(2-chlorophenyl)acetic acid

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure: [9]

-

Suspend 2-amino-2-(2-chlorophenyl)acetic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete esterification (typically monitored by TLC or other analytical methods).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound hydrochloride, can be isolated by crystallization upon cooling or by partial evaporation of the solvent.

-

The crystals can be collected by filtration, washed with a small amount of cold methanol, and dried.

Visualizations

Chemical Reaction Scheme

References

- 1. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 2. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]

- 3. Buy this compound | 141109-13-9 [smolecule.com]

- 4. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 66570694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]

The Strategic Role of Methyl 2-amino-2-(2-chlorophenyl)acetate in the Synthesis of Clopidogrel: A Key Intermediate for a Potent Antiplatelet Agent

Introduction: Methyl 2-amino-2-(2-chlorophenyl)acetate is a critical starting material in the industrial synthesis of clopidogrel, a widely prescribed antiplatelet medication. Clopidogrel's therapeutic efficacy is almost exclusively attributed to its (S)-enantiomer, which inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and thrombus formation. The synthesis of enantiomerically pure (S)-clopidogrel hinges on the use of the corresponding chiral intermediate, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of clopidogrel, aimed at researchers, scientists, and drug development professionals.

I. Synthetic Pathway Overview

The synthesis of clopidogrel from racemic this compound generally proceeds through three key stages:

-

Chiral Resolution: The racemic mixture of this compound is resolved to isolate the desired (S)-enantiomer. This is a crucial step as the (R)-enantiomer is therapeutically inactive.

-

Coupling Reaction: The (S)-enantiomer is then coupled with a suitable thiophene derivative, typically 2-(2-thienyl)ethanol or its activated form.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, usually with formaldehyde, to form the thienopyridine ring system of clopidogrel.

II. Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

This protocol describes the resolution of the racemic ester using L-(+)-tartaric acid to obtain the tartrate salt of the (S)-enantiomer.

Materials:

-

Racemic this compound

-

L-(+)-tartaric acid

-

Methanol

-

Acetone

-

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate L-tartrate salt (for seeding)

-

Sodium Bicarbonate

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Salt Formation:

-

In a clean, dry reactor, charge 1485 L of methanol and 140 kg of racemic α-amino-(2-chlorophenyl)acetic acid methyl ester. Stir for approximately 10 minutes to dissolve.[1]

-

Add 105 kg of L-(+)-tartaric acid to the solution at approximately 25 °C and stir for another 10 minutes.[1]

-

Introduce 1.4 kg of (S)-(+)-isomer of amino-(2-chloro-phenyl)acetic acid methyl ester tartrate salt as seeding crystals.[1]

-

Cool the reaction mixture to about 3 °C and continue stirring for 2.5 hours to facilitate crystallization.[1]

-

Isolate the precipitated solid by centrifugation and spin-dry for 30 minutes to yield the wet tartrate salt of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.[1]

-

-

Liberation of the Free Base:

-

Suspend the tartrate salt in a mixture of water and an organic solvent such as dichloromethane.

-

Adjust the pH to alkaline (pH 8-9) using a saturated sodium bicarbonate solution to neutralize the tartaric acid and liberate the free amine.

-

Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate.

-